molecular formula C11H15NO2 B2677785 (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine CAS No. 2248187-73-5

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine

Cat. No.: B2677785
CAS No.: 2248187-73-5
M. Wt: 193.246
InChI Key: DEVDFTGLPAVJSG-QMMMGPOBSA-N
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Description

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine is a chiral amine compound that features a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor using reagents such as sodium cyanoborohydride or hydrogenation over a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine: Similar structure but with a shorter carbon chain.

    (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-1-amine: Similar structure but with a longer carbon chain.

    (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine: Similar structure but with a different substitution pattern on the amine group.

Uniqueness

The uniqueness of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine lies in its specific chiral configuration and the presence of the benzodioxin ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8H,4-5,7,12H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVDFTGLPAVJSG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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